molecular formula C14H12N2O3 B11795224 4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid

4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid

Cat. No.: B11795224
M. Wt: 256.26 g/mol
InChI Key: JMEVVBDHQVPYBO-UHFFFAOYSA-N
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Description

4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrimidine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyanopyrimidine and cyclopropylamine.

    Ether Linkage Formation: The pyrimidine derivative is then reacted with 4-hydroxybenzoic acid under conditions that promote ether bond formation, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Final Acidification: The resulting product is then acidified to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid:

    4-(Octyloxy)benzoic acid: Similar in having an ether linkage but differs in the alkyl chain length and applications.

    4,4’-Oxybis(benzoic acid): Similar in having an ether linkage but differs in having two benzoic acid moieties.

Uniqueness

This compound is unique due to its combination of a pyrimidine ring and a benzoic acid moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

4-(6-cyclopropylpyrimidin-4-yl)oxybenzoic acid

InChI

InChI=1S/C14H12N2O3/c17-14(18)10-3-5-11(6-4-10)19-13-7-12(9-1-2-9)15-8-16-13/h3-9H,1-2H2,(H,17,18)

InChI Key

JMEVVBDHQVPYBO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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